Diethyl phthalimidomalonate
Overview
Description
Diethyl phthalimidomalonate, also known as diethyl 2-phthalimidomalonate, is an organic compound with the molecular formula C15H15NO6 and a molecular weight of 305.28 g/mol . It is a derivative of malonic acid and phthalimide, and it is commonly used in organic synthesis due to its versatile reactivity.
Biochemical Analysis
Biochemical Properties
Diethyl phthalimidomalonate plays a significant role in biochemical reactions, particularly as a neutral carrier in polyvinyl chloride membrane sensors for the determination of chromium ions (Cr³⁺) in sample solutions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the detection and quantification of specific ions. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal ions, enhancing the sensitivity and selectivity of the sensors .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by forming complexes with metal ions, which can then interact with specific enzymes and proteins. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including pH and temperature. Over time, degradation of the compound can lead to a decrease in its effectiveness and potential long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation rates can vary, impacting its overall efficacy in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced sensitivity and selectivity in biochemical assays. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is most effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s presence can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Enzymes involved in the metabolism of this compound include those responsible for its breakdown and conversion into other metabolites, which can then participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are critical for its effectiveness in biochemical applications, as they determine the compound’s availability and concentration at target sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are essential for the compound’s activity and function, as they ensure that it reaches the appropriate sites within the cell. The compound’s presence in specific subcellular compartments can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Diethyl phthalimidomalonate can be synthesized through several methods. One common synthetic route involves the reaction of phthalimide with diethyl malonate in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Diethyl phthalimidomalonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phthalimide group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce phthalimide and diethyl malonate under acidic or basic conditions.
Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form substituted malonates.
Common reagents used in these reactions include sodium ethoxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl phthalimidomalonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of enzyme inhibitors.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl phthalimidomalonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phthalimide group can stabilize reaction intermediates, making the compound a useful reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Diethyl phthalimidomalonate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications but lacks the phthalimide group.
Phthalimide: Used as a precursor in the synthesis of various organic compounds, but does not have the malonate ester functionality.
Diethyl phthalate: An ester of phthalic acid, used as a plasticizer and in other industrial applications
This compound is unique due to its combination of the phthalimide and malonate functionalities, which provide it with versatile reactivity and make it useful in a wide range of applications.
Properties
IUPAC Name |
diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNGBHWKVWEBKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063975 | |
Record name | Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-61-5, 29097-77-6, 92096-47-4 | |
Record name | Diethyl phthalimidomalonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5680-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyl phthalimidomalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005680615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC165971 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165971 | |
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Record name | Diethyl phthalimidomalonate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12023 | |
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Record name | Propanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 1,3-diethyl ester | |
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Record name | Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl phthalimidomalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diethyl 2-phthalimidomalonate-2-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | DIETHYL PHTHALIMIDOMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG2E8O4WBR | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is ethyl phthalimidomalonate used in the synthesis of complex molecules?
A1: Ethyl phthalimidomalonate serves as a valuable building block in synthesizing molecules like D,L-2-Amino-4-(2-aminoethoxy)butanoic acid. [, ] It acts as a protected form of an amino acid, allowing for controlled reactions and modifications at other sites within the molecule. In the synthesis described, ethyl phthalimidomalonate reacts with a suitable electrophile, ultimately leading to the target amino acid after deprotection steps. [, ]
Q2: Can you elaborate on the specific example of D,L-2-Amino-4-(2-aminoethoxy)butanoic acid synthesis using ethyl phthalimidomalonate?
A2: In the synthesis of carbon-14 labeled D,L-2-Amino-4-(2-aminoethoxy)butanoic acid, ethyl phthalimidomalonate plays a crucial role. [, ] Researchers reacted it with a specific chloride (6), derived from a multi-step synthesis starting with methyl bromoacetate-2-14C, to form an intermediate. This intermediate, upon hydrolysis, yielded the desired carbon-14 labeled D,L-2-Amino-4-(2-aminoethoxy)butanoic acid. [, ] This method highlights the compound's utility in incorporating specific isotopes into complex molecules.
Q3: Beyond its use in synthesizing amino acids, are there other applications of ethyl phthalimidomalonate?
A3: Yes, research indicates that derivatives of ethyl phthalimidomalonate, like Diethyl 2-phthalimidomalonate, can be used in sensor applications. [] Specifically, it has shown potential in a chromium(III) electrochemical sensor by incorporating it into a polymeric membrane. [] This demonstrates the compound's versatility in areas beyond traditional organic synthesis.
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